N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide
Description
N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, which is further substituted with a 2-methoxyphenyl group
Properties
IUPAC Name |
N-(2-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)13-12(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXGBMCSZOQUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide typically involves the reaction of 2-methoxyaniline with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of N-(2-hydroxyphenyl)-1-pyrrolidinecarboxamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or hydrophobic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)piperazine
- N-(2-methoxyphenyl)acetamide
- N-(2-methoxyphenyl)benzamide
Uniqueness
N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may result in different biological activities and chemical reactivity.
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